Cas no 2137432-58-5 (rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0,2,5]nonan-3-amine)

rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0,2,5]nonan-3-amine structure
2137432-58-5 structure
Product name:rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0,2,5]nonan-3-amine
CAS No:2137432-58-5
MF:C14H25N
Molecular Weight:207.355004072189
CID:5949052
PubChem ID:165866031

rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0,2,5]nonan-3-amine 化学的及び物理的性質

名前と識別子

    • 2137432-58-5
    • EN300-712627
    • rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0,2,5]nonan-3-amine
    • インチ: 1S/C14H25N/c1-3-11(4-2)15-13-8-12-9-5-6-10(7-9)14(12)13/h9-15H,3-8H2,1-2H3/t9?,10?,12-,13-,14+/m1/s1
    • InChIKey: VVAGJCRMTMBSBR-OFQAYHPLSA-N
    • SMILES: N(C(CC)CC)[C@@H]1C[C@@H]2C3CCC(C3)[C@@H]21

計算された属性

  • 精确分子量: 207.198699802g/mol
  • 同位素质量: 207.198699802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 234
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • XLogP3: 4

rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0,2,5]nonan-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-712627-1.0g
rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0,2,5]nonan-3-amine
2137432-58-5
1g
$1686.0 2023-05-26
Enamine
EN300-712627-10.0g
rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0,2,5]nonan-3-amine
2137432-58-5
10g
$7250.0 2023-05-26
Enamine
EN300-712627-2.5g
rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0,2,5]nonan-3-amine
2137432-58-5
2.5g
$3304.0 2023-05-26
Enamine
EN300-712627-0.25g
rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0,2,5]nonan-3-amine
2137432-58-5
0.25g
$1551.0 2023-05-26
Enamine
EN300-712627-0.1g
rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0,2,5]nonan-3-amine
2137432-58-5
0.1g
$1484.0 2023-05-26
Enamine
EN300-712627-0.05g
rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0,2,5]nonan-3-amine
2137432-58-5
0.05g
$1417.0 2023-05-26
Enamine
EN300-712627-0.5g
rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0,2,5]nonan-3-amine
2137432-58-5
0.5g
$1619.0 2023-05-26
Enamine
EN300-712627-5.0g
rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0,2,5]nonan-3-amine
2137432-58-5
5g
$4890.0 2023-05-26

rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0,2,5]nonan-3-amine 関連文献

rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0,2,5]nonan-3-amineに関する追加情報

Rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0²,⁵]nonan-3-amine: A Comprehensive Overview

Rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0²,⁵]nonan-3-amine, a compound with the CAS registry number 2137432-58-5, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique tricyclic structure and stereochemistry, which play a pivotal role in its biological activity and potential applications.

The molecular structure of rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0²,⁵]nonan-3-amine is defined by a tricyclo[4.2.1.0²,⁵]nonane framework, which consists of three fused rings: a six-membered ring and two five-membered rings sharing common atoms. The stereochemistry at positions 2R, 3S, and 5S is critical for determining the compound's physical properties and interactions with biological systems.

Recent studies have highlighted the potential of this compound as a building block in the synthesis of bioactive molecules and advanced materials. Its rigid tricyclic structure provides an excellent platform for further functionalization, enabling researchers to explore its applications in drug discovery and materials science.

One of the most promising areas of research involving rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0²,⁵]nonan-3-amine is its role in medicinal chemistry. The compound's ability to act as a chiral template has been leveraged in the synthesis of enantiomerically enriched compounds with potential therapeutic applications.

Furthermore, advancements in asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric excess (ee). These methods often involve catalytic asymmetric induction using chiral catalysts or auxiliary groups to control the stereochemistry during synthesis.

The biological activity of rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0²,⁵]nonan-3-amine has been explored in various assays targeting enzymes and receptors involved in disease pathways such as cancer and neurodegenerative disorders.

In conclusion, rac-(2R,3S,5S)-N-(pentan-3-yl)tricyclo[4.2.1.0²,⁵]nonan-3-amie represents a versatile scaffold with significant potential in both academic research and industrial applications.

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